molecular formula C₁₂H₂₅NO₆ B1146606 6-Aminohexyl beta-D-glucopyranoside CAS No. 56981-41-0

6-Aminohexyl beta-D-glucopyranoside

Cat. No.: B1146606
CAS No.: 56981-41-0
M. Wt: 279.33
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Description

6-Aminohexyl beta-D-glucopyranoside is a synthetic glycoside derivative characterized by a beta-D-glucopyranosyl moiety linked to a 6-aminohexyl group. This compound combines the hydrophilic sugar unit with a hydrophobic, amine-terminated alkyl chain, enabling applications in biochemical conjugation, sensor development, and drug delivery. The aminohexyl group facilitates covalent bonding with carboxylic acids or other electrophilic groups, making it valuable in immobilizing biomolecules or synthesizing glycoconjugates .

Properties

IUPAC Name

(2R,4S,5S)-2-(6-aminohexoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO6/c13-5-3-1-2-4-6-18-12-11(17)10(16)9(15)8(7-14)19-12/h8-12,14-17H,1-7,13H2/t8?,9-,10+,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNKFVGAEZHVTM-RXUZKVILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCOC1C(C(C(C(O1)CO)O)O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCO[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747001
Record name 6-Aminohexyl beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56981-41-0
Record name 6-Aminohexyl beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Glucose Hydroxyl Groups

The synthesis begins with the protection of glucose hydroxyl groups to prevent undesired side reactions. Perbenzoylation is a common strategy, where benzoyl chloride reacts with glucose in the presence of pyridine. For example, glucose (15.0 g, 48.8 mmol) is dissolved in pyridine (150 mL) and treated with benzoyl chloride (53.0 mL, 64.0 mol) at room temperature for 4 hours. The perbenzoylated glucose is isolated via extraction with ethyl acetate and washed with saturated NaHCO₃(aq) to neutralize residual acid.

Anomeric Activation

The anomeric hydroxyl group is activated to facilitate glycosylation. Bromination with hydrobromic acid (33% in acetic acid) converts perbenzoylated glucose into the corresponding glycosyl bromide. The reaction is conducted in absolute dichloromethane at 0°C to minimize hydrolysis.

Key Reaction Conditions:

  • Reagents : HBr/AcOH, CH₂Cl₂.

  • Temperature : 0°C (ice bath).

  • Critical Note : Slow addition of HBr ensures controlled bromination.

Glycosylation with 6-Azidohexanol

The glycosyl bromide is reacted with 6-azidohexanol, prepared by treating 6-bromo-1-hexanol with sodium azide in DMF at 80°C. The coupling is performed in dichloromethane with activated molecular sieves to scavenge water, promoting efficient glycosidic bond formation.

Key Reaction Conditions:

  • Reagents : 6-Azidohexanol, molecular sieves.

  • Temperature : Room temperature.

  • Yield : 70–85% (estimated from analogous lactoside synthesis).

Deprotection and Azide Reduction

The benzoyl groups are removed via alkaline hydrolysis using sodium methoxide in methanol. Subsequent reduction of the azide to an amine is achieved with hydrogen gas over a palladium catalyst (H₂/Pd-C) or stoichiometric reducing agents like lithium aluminum hydride.

Key Reaction Conditions:

  • Deprotection : NaOMe/MeOH, 0°C to room temperature.

  • Reduction : H₂/Pd-C or LiAlH₄, THF.

  • Overall Yield : 60–75% (two steps combined).

Halide Displacement and Reduction Approach

Synthesis of 6-Chlorohexyl Glycoside

A 6-chlorohexyl glycoside is prepared by glycosylating peracetylated glucose with 6-chlorohexanol. The peracetylated glucose is synthesized by treating glucose with acetic anhydride in pyridine. The glycosylation employs a trichloroacetimidate donor under BF₃·OEt₂ catalysis at 40°C.

Key Reaction Conditions:

  • Reagents : 6-Chlorohexanol, BF₃·OEt₂.

  • Temperature : 40°C.

  • Yield : 80–90%.

Azide Substitution

The chloride moiety is displaced by sodium azide in DMF at 80°C for 16 hours. This SN2 reaction converts the 6-chlorohexyl glycoside to the 6-azidohexyl derivative.

Key Reaction Conditions:

  • Reagents : NaN₃, DMF.

  • Temperature : 80°C.

  • Yield : 95%.

Reduction to 6-Aminohexyl Glycoside

The azide is reduced to an amine using dissolving metal conditions (sodium in liquid ammonia at −78°C) or catalytic hydrogenation. The product is purified via chromatography on Biogel P2 with ammonium acetate buffer.

Key Reaction Conditions:

  • Reduction : Na/NH₃(l), −78°C.

  • Yield : 70–80%.

Comparative Analysis of Synthetic Routes

Parameter Azide Reduction Route Chloride Displacement Route
Number of Steps 44
Key Intermediate 6-Azidohexyl glycoside6-Chlorohexyl glycoside
Critical Reagents HBr/AcOH, NaN₃BF₃·OEt₂, NaN₃
Overall Yield 60–75%65–80%
Advantages High-purity final productExcellent azide displacement yield
Limitations Sensitive to moistureRequires cryogenic conditions

Critical Considerations in Synthesis

Protecting Group Selection

Benzoyl groups offer superior stability during glycosylation compared to acetyl groups, which may undergo partial hydrolysis under acidic conditions.

Reaction Optimization

  • Glycosylation Efficiency : Excess molecular sieves (4 Å) improve yields by sequestering water.

  • Azide Reduction : Catalytic hydrogenation is preferable to dissolving metal reductions for scalability.

Purification Challenges

Chromatography on Biogel P2 effectively separates the polar 6-aminohexyl glycoside from reducing agents and byproducts .

Chemical Reactions Analysis

Types of Reactions: 6-Aminohexyl beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

6-Aminohexyl beta-D-glucopyranoside serves as a crucial building block in the synthesis of complex molecules. It is utilized as a ligand in affinity chromatography, aiding in the purification of glycoproteins and other glycoconjugates from biological samples. The compound's structure allows it to interact effectively with various molecular targets, enhancing its utility in synthetic organic chemistry.

Biology

In biological research, this compound is employed to study glycosylation processes and as a substrate for enzyme assays. Its interaction with enzymes like beta-glucosidase facilitates the hydrolysis of glycosidic bonds, making it an essential tool for investigating carbohydrate metabolism.

Medicine

The potential medical applications of this compound include its use in drug delivery systems and as a targeting agent for cancer cells. Research indicates that it can form conjugates with nanoparticles, which may enhance the specificity and efficacy of drug delivery mechanisms.

Data Table: Applications Overview

Application AreaSpecific UsesKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis and purification processes
BiologySubstrate for enzyme assaysEssential for studying glycosylation and carbohydrate metabolism
MedicineDrug delivery systemsPotential to enhance targeting of cancer therapies

Case Study 1: Synthesis of Tumor-Associated Carbohydrate Antigens

A study highlighted the synthesis of H-type 1 and Lewis B antigens using this compound as a precursor. This research demonstrated its utility in generating tumor-associated carbohydrate antigens that could be used for cancer diagnostics and therapeutics .

Case Study 2: Enzyme Inhibition Studies

In another investigation, derivatives of this compound were tested for their inhibitory effects on various glycosidases. The results indicated significant inhibition rates, suggesting potential therapeutic applications in managing conditions like diabetes and lysosomal storage diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Aminohexyl beta-D-glucopyranoside with similar glucopyranoside derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Reference
This compound 6-Aminohexyl C₁₂H₂₅NO₆ ~295.33 Bioconjugation, sensors
Octyl beta-D-glucopyranoside Octyl C₁₄H₂₇O₆ 292.36 Membrane protein solubilization
Ethyl alpha-D-glucopyranoside Ethyl C₈H₁₆O₆ 208.21 Solvent, synthesis intermediate
Methyl 6-amino-6-deoxy-alpha-D-glucopyranoside Methyl, 6-amino C₇H₁₅NO₅ 193.20 Glycosylation studies
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside Benzyl, tosyl C₂₅H₃₁NO₆ 441.52 Substrate for β-glucosidase assays

Key Observations:

  • Alkyl Chain Length: The aminohexyl group provides a balance between hydrophilicity (amine) and hydrophobicity (hexyl chain), enhancing solubility in aqueous and organic phases compared to purely hydrophobic analogs like octyl glucopyranoside .
  • Functional Groups: The terminal amine in this compound allows for selective conjugation, contrasting with non-reactive alkyl or aryl substituents in octyl or benzyl derivatives .
  • Steric Effects: Bulkier substituents (e.g., benzyl groups in ) may hinder enzymatic interactions, whereas smaller groups (ethyl or methyl) are preferred for metabolic studies .

Research Findings and Challenges

  • Synthesis and Purification: Octyl beta-D-glucopyranoside often contains UV-absorbing impurities, necessitating rigorous purification for biochemical applications . Aminohexyl derivatives, like those in , require controlled reaction conditions to avoid side reactions at the amine group.
  • Biological Activity: Methyl 6-amino-6-deoxy-alpha-D-glucopyranoside exhibits altered glycosylation patterns in bacterial systems, suggesting that amino-substituted glucopyranosides may interfere with carbohydrate metabolism .

Biological Activity

6-Aminohexyl beta-D-glucopyranoside (AHG) is a glycoside compound with a unique structure that includes an amino group, which facilitates various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H23_{23}NO6_6
  • CAS Number : 56981-41-0
  • Functional Groups : Amino group, glucopyranoside moiety

The presence of the amino group allows for chemical modifications, making AHG useful in various biochemical applications, including affinity chromatography and as a targeting agent in therapeutic contexts .

AHG primarily interacts with specific molecular targets, influencing various biochemical pathways. Notably:

  • Enzymatic Substrate : AHG serves as a substrate for enzymes such as beta-glucosidase, facilitating the hydrolysis of glycosidic bonds. This property is significant in metabolic processes and potential therapeutic applications.
  • Cellular Uptake : The compound's structure enhances its uptake by cells, which may lead to increased bioavailability and efficacy in biological systems.

Biological Activities

Case Studies and Research Findings

Recent studies have highlighted the biological activity of AHG through various experimental models:

  • Cell Proliferation Assays : In vitro assays demonstrated that AHG influences the proliferation of certain cancer cell lines, indicating potential use as a therapeutic agent. For instance, studies on MCF-7 breast cancer cells showed altered growth patterns upon treatment with AHG .
  • Immunological Studies : Investigations into the immunomodulatory effects of glucosides similar to AHG revealed enhanced immune responses in animal models. These findings suggest that AHG could play a role in modulating immune functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AHG, it is beneficial to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
Octyl beta-D-glucopyranosideLonger alkyl chainSurfactant properties
Decyl beta-D-glucopyranosideLonger alkyl chainSimilar applications
Luteolin 7-O-beta-D-glucopyranosideFlavone glycosideDifferent biological activities

AHG's amino group provides unique opportunities for further chemical modifications compared to these compounds, enhancing its utility in research and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-aminohexyl beta-D-glucopyranoside, and how can common pitfalls be avoided?

  • Methodology : Synthesis typically involves glycosylation of a protected glucose derivative with 6-aminohexanol. Critical steps include:

Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent unwanted side reactions .

Activation of the anomeric center : Employ trichloroacetimidate or thioglycoside donors for efficient glycosidic bond formation .

Deprotection : Remove protecting groups under mild conditions (e.g., catalytic hydrogenation for benzyl groups) to preserve the aminohexyl moiety.

  • Common Pitfalls : Incomplete deprotection or side reactions during glycosylation can reduce yield. Monitor reactions via TLC or HPLC and optimize temperature/pH to minimize hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm glycosidic linkage and aminohexyl substitution patterns. Anomeric proton signals (~δ 4.5–5.5 ppm) and hexyl chain protons (~δ 1.2–1.6 ppm) are diagnostic .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF provides molecular weight validation. Fragmentation patterns help verify structural integrity .
  • Chromatography : Reverse-phase HPLC with UV/ELSD detection ensures purity (>95%) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodology :

  • Dose-Response Studies : Test compounds across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Structural-Activity Relationship (SAR) Analysis : Compare derivatives with modified hexyl chain lengths or glucopyranoside substituents to isolate functional groups driving activity .
  • Mechanistic Studies : Use fluorescence tagging (e.g., FITC conjugation) to track cellular uptake and sublocalization, resolving discrepancies in reported membrane permeability .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term experiments?

  • Methodology :

  • pH Buffering : Maintain solutions at pH 6.5–7.5 to prevent hydrolysis of the glycosidic bond. Avoid alkaline conditions (>pH 8) .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C. Reconstitute in degassed, deionized water to minimize oxidative degradation .
  • Additives : Include 0.1% sodium azide or 5 mM EDTA to inhibit microbial growth or metal-catalyzed degradation .

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